Acute Toxicity Profile of Chlorophenyl Indandiones
In a toxicological investigation evaluating the clinical suitability of phenylindandione anticoagulants, chlorindione (CAS 1146-99-2), which is a regioisomer of 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione, exhibited a trend toward lower toxicity compared to fluindarol (2-[p-(trifluoromethyl)phenyl]-1,3-indandione). The study highlighted that a clear distinction must be made between pharmacological bleeding risk and direct organ toxicity within this class [1].
| Evidence Dimension | Acute Oral Toxicity (LD50 in Rats) |
|---|---|
| Target Compound Data | Not directly quantified for CAS 3817-96-7 |
| Comparator Or Baseline | Fluindarol: LD50 = 198 mg/kg (oral, rat); Chlorindione: reported as 'somewhat less toxic' |
| Quantified Difference | Qualitative trend toward reduced toxicity for the chlorophenyl derivative relative to the trifluoromethylphenyl derivative |
| Conditions | Rat acute oral toxicity model; in vivo toxicological evaluation |
Why This Matters
This class-level evidence indicates that chloro-substitution on the phenyl ring of 1,3-indandiones may confer a differentiated safety margin compared to other halogenated analogs, which is a critical selection criterion for in vivo pharmacological studies.
- [1] Eeken CJ, Birtwhistle RDR, Mulder D. Toxicity Studies with Fluindarol, 2-[p-(trifluoromethyl)phenyl]1,3-indandione, an Agent with Anticoagulant Properties (BS 7616 D). Acta Pharmacologica et Toxicologica. 1970; 28(6): 425-434. View Source
